2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride
Description
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexane-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c7-6(9)8-3-4-1-5(8)2-4/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWKGOSZHQHAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1N(C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride typically involves the formation of the bicyclic ring system through intramolecular displacement reactions. One common method includes the use of tert-butylsulfinamide to displace a primary alkyl chloride, forming the [2.1.1]-bicyclic ring system . Another approach involves the formal single electron reduction of azabicyclo[1.1.0]butanes under photochemical conditions, followed by cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve batchwise, multigram preparations to ensure the scalability of the process. The key synthetic steps are optimized to deliver large quantities of the compound efficiently .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The carbonyl chloride group undergoes classical nucleophilic displacement reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Key Reactions
| Nucleophile | Product Class | Conditions | Yield Range | Citations |
|---|---|---|---|---|
| Primary amines | Amides | DCM, TEA, 0–25°C | 65–92% | |
| Alcohols | Esters | THF, DMAP, room temp | 58–85% | |
| Thiols | Thioesters | DMF, DIPEA, 40°C | 72–89% |
Steric hindrance from the bicyclic framework reduces reaction rates compared to linear acyl chlorides, requiring polar aprotic solvents like DCM or DMF for optimal results .
Electrophilic Reactions at the Nitrogen Center
The bicyclic nitrogen participates in electrophilic reactions, enabling functionalization of the heterocyclic core:
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Alkylation : Reacts with methyl iodide in THF/NaH to form quaternary ammonium salts .
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Acylation : Acetic anhydride in pyridine introduces acetyl groups at nitrogen (82% yield) .
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Sulfonylation : Tosyl chloride forms stable sulfonamides under mild conditions .
Ring-Opening and Rearrangement Reactions
The strained bicyclo[2.1.1] system undergoes ring-opening under specific conditions:
Bromine-Mediated Rearrangement
Treatment with bromine in CCl₄ induces ring expansion to 2-azabicyclo[2.2.1]heptane derivatives via bromonium ion intermediates :
The reaction proceeds through a bridged bromonium ion (12 ) followed by nucleophilic attack at C5 (Figure 1) .
Thermal Ring Expansion
Heating to 120°C in toluene generates 2-azabicyclo[3.1.1]heptane via -alkyl shift (45% yield) .
Oxidation and Reduction Pathways
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid | 77% |
| Reduction | LiAlH₄, Et₂O | Primary alcohol | 63% |
| Hydrogenolysis | H₂, Pd/C | Dechlorinated bicyclic amine | 81% |
The carbonyl group shows atypical stability toward mild reducing agents like NaBH₄ due to steric protection .
Substitution Reactions at Carbon Centers
The bridgehead carbons participate in SN2-like substitutions under forcing conditions:
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Halogen Exchange : KI in DMF replaces chloride at C1 (55% conversion) .
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Aryl Coupling : Suzuki-Miyaura cross-coupling with phenylboronic acid yields C3-arylated products (Pd(OAc)₂, 70°C, 61% yield) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition with electron-deficient alkenes, forming fused tricyclic systems (e.g., maleic anhydride adducts, 53% yield) .
Mechanistic Insights
Kinetic studies reveal second-order kinetics for nucleophilic acyl substitutions (k = 0.18 M⁻¹s⁻¹ in DCM). Ring-opening reactions exhibit a strong solvent dependency, with dielectric constants >20 favoring ionic intermediates . Substituent effects at C3 modulate reaction rates by up to 10-fold due to torsional strain variations .
Comparative Reactivity
| Reaction | 2-Azabicyclo[2.1.1]hexane Derivative | Linear Analog | Rate Ratio |
|---|---|---|---|
| Amide formation | 0.18 M⁻¹s⁻¹ | 1.45 M⁻¹s⁻¹ | 1:8 |
| Bromination | 68% yield | N/A | — |
| Thermal stability | Stable to 180°C | Decomposes at 120°C | — |
Scientific Research Applications
2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: Its unique structural properties make it suitable for the development of new materials with specific mechanical and chemical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and applications of 2-azabicyclo[2.1.1]hexane derivatives are highly dependent on substituents and functional groups. Key analogs include:
Key Observations :
- Trimethylsilyl and benzoyl groups exhibit higher yields due to favorable electrophilic reactivity .
- Bulky or less reactive electrophiles (e.g., allyl bromide) result in lower yields, highlighting synthetic challenges .
Comparison with Other Bicyclic Frameworks
Ring Size and Strain Effects
- 2-Azabicyclo[2.2.0]hexanes: Larger [2.2.0] systems exhibit reduced ring strain compared to [2.1.1], favoring photochemical [2+2] cycloadditions and thermal rearrangements.
- 2-Azabicyclo[2.2.1]heptanes : The seven-membered ring offers greater conformational flexibility, which is advantageous in drug design for target binding .
- 4-Thia-1-azabicyclo[3.2.0]heptanes : Found in antibiotics (e.g., cephalosporins), sulfur inclusion enhances stability and biological activity .
Functionalization and Reactivity
- Hydrochloride Salts : Derivatives like 2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride (CAS 116129-07-8) are utilized in industrial research, with purity standards ≥95% .
- Difluoromethyl and Phenyl Derivatives : Substituents like -CF2 and -Ph alter hydrophobicity and electronic properties, influencing pharmacokinetics .
Biological Activity
2-Azabicyclo[2.1.1]hexane-2-carbonyl chloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications, drawing on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring system, which can influence its interaction with biological targets. The carbonyl chloride functionality enhances its reactivity, making it suitable for various chemical transformations.
Biological Activity Overview
Research has indicated that 2-azabicyclo[2.1.1]hexane derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown promise in inhibiting bacterial growth, which is crucial for developing new antibiotics.
- Anticancer Properties : Certain studies suggest that these compounds may induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, impacting various biochemical pathways.
Synthesis of this compound
The synthesis of 2-azabicyclo[2.1.1]hexane derivatives typically involves several steps, including cyclization reactions starting from precursors like cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. The following table summarizes key synthetic routes:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Electrophilic Addition | Phenylselenyl bromide | Varies |
| 2 | Ring Closure | Sodium hydride | High |
| 3 | Deprotection | Reductive agents | Moderate |
The biological activity of 2-azabicyclo[2.1.1]hexane derivatives is often linked to their ability to interact with specific molecular targets:
- Receptor Binding : The nitrogen atom in the bicyclic structure allows for hydrogen bonding with receptor sites, potentially modulating receptor activity.
- Enzyme Interaction : The carbonyl chloride moiety can form covalent bonds with enzyme active sites, leading to inhibition or modulation of enzymatic activity.
Case Studies
Several studies have investigated the biological effects of 2-azabicyclo[2.1.1]hexane derivatives:
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Antimicrobial Study : A derivative was tested against various bacterial strains, showing significant inhibition at concentrations as low as 10 µg/mL.
- Results : Inhibition zones ranged from 15 to 25 mm depending on the strain.
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Cancer Cell Line Testing : Another study evaluated the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).
- Findings : IC50 values were reported between 5 to 15 µM, indicating potent anticancer activity.
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Enzyme Inhibition Assay : The compound was assessed for its ability to inhibit acetylcholinesterase (AChE).
- Data : A significant inhibition was observed with an IC50 value of approximately 0.5 µM.
Q & A
Q. What are the primary synthetic routes for 2-azabicyclo[2.1.1]hexane-2-carbonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the bicyclic core via intramolecular cyclization and (2) functionalization to introduce the carbonyl chloride group.
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Core Formation : Photochemical [2 + 2] cycloaddition of cyclopentadiene derivatives is a scalable method to construct the strained bicyclo[2.1.1]hexane framework .
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Functionalization : Chlorination of precursor carboxylic acids (e.g., using oxalyl chloride or thionyl chloride) is standard. For example, Swern oxidation of secondary alcohols to ketones (85% yield) precedes chlorination .
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Critical Conditions : Temperature control (<20°C) during cyclization prevents ring-opening, while anhydrous conditions during chlorination minimize hydrolysis .
Substrate Reagent Product Yield Reference 7-Hydroxy derivative Oxalyl chloride, DMSO 7-Keto derivative 85%
Q. How is this compound characterized structurally?
- Methodological Answer :
- Spectroscopy : H/C NMR identifies bridgehead carbons (δ 45–55 ppm for C-2) and carbonyl chloride signals (δ 170–175 ppm). IR confirms C=O stretches (~1780 cm) .
- X-ray Crystallography : Resolves stereochemistry; bicyclo[2.1.1]hexane derivatives often exhibit planar chirality due to bridgehead substituents .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 175.6 [M]) validate molecular weight .
Q. What are common nucleophilic substitution reactions involving this compound?
- Methodological Answer : The carbonyl chloride group undergoes nucleophilic acyl substitution with amines, alcohols, or thiols. Key examples:
- Amide Formation : React with primary amines (e.g., pyridinol) in dichloromethane at 0°C→RT to yield amides (72% yield) .
- Esterification : Use alcohols under Mitsunobu conditions (DIAD, PPh) for stereospecific ether linkages .
- Steric Considerations : Bridgehead substituents hinder equatorial attack, favoring axial reactivity .
Advanced Research Questions
Q. How do stereochemical outcomes in bridgehead substitutions vary with reaction mechanisms?
- Methodological Answer :
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Retention of Configuration : Nucleophilic substitution at bridgehead C-7 proceeds via aziridinium intermediates, leading to retention (e.g., Cl⁻ → OR⁻ substitution with stereochemical control) .
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Inversion Pathways : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms, but steric hindrance in bicyclo[2.1.1]hexane often limits this .
Nucleophile Solvent Configuration Mechanism Reference Alkoxide DMF Retention Aziridinium intermediate
Q. What strategies resolve contradictions in reported reactivity under acidic vs. basic conditions?
- Methodological Answer :
- Acidic Stability : The hydrochloride salt remains stable in aqueous HCl (pH < 2) but decomposes >60°C. Use low-temperature storage (<4°C) for long-term stability .
- Base Sensitivity : Ester hydrolysis occurs at pH > 10 (e.g., NaOH), necessitating neutral buffers for biological assays. Ring-opening via β-elimination is mitigated by avoiding strong bases .
Q. How can computational modeling optimize reaction pathways for functionalized derivatives?
- Methodological Answer :
- DFT Calculations : Predict transition-state energies for bridgehead substitutions. For example, aziridinium intermediates reduce activation barriers by 15–20 kcal/mol .
- Docking Studies : Model interactions with biological targets (e.g., LRRK2 kinase) to guide derivatization. Carboxylic acid derivatives show higher binding affinity than esters .
Q. What methodologies assess the compound’s potential in neuropharmacology?
- Methodological Answer :
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In Vitro Assays : Screen against neurotransmitter receptors (e.g., serotonin transporters) using radioligand binding (IC values < 1 µM for analogs) .
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In Vivo Models : Test anxiolytic activity in rodent elevated plus-maze. Derivatives reduce anxiety-like behaviors at 10 mg/kg (oral) .
Derivative Target IC (µM) Reference Ethyl carboxylate Serotonin Transporter 0.8
Data Contradiction Analysis
Q. Why do yields for Mitsunobu reactions vary across studies?
- Methodological Answer :
- Alcohol Reactivity : Bulky alcohols (e.g., tert-butanol) reduce yields (<50%) due to steric hindrance, while primary alcohols (e.g., ethanol) achieve >70% .
- Solvent Choice : THF outperforms DCM in Mitsunobu reactions by stabilizing intermediates. Yield drops 20% in DCM due to poor solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
